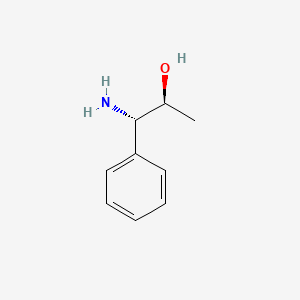

(1S,2S)-1-amino-1-phenylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-amino-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOXZIUGCXWTF-IONNQARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19901-87-2 | |

| Record name | beta-Amino-alpha-methylphenethyl alcohol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1TNP083FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1s,2s 1 Amino 1 Phenylpropan 2 Ol and Its Stereoisomers

Chemo-Enzymatic Approaches to Chiral Vicinal Amino Alcohols

Chiral vicinal amino alcohols are critical structural motifs found in numerous pharmaceuticals and bioactive molecules. frontiersin.orgresearchgate.net The development of chemo-enzymatic methods provides an effective pathway to these compounds, overcoming challenges associated with traditional synthesis. nih.gov By combining the precision of biocatalysts with the versatility of chemical reactions, researchers can design efficient, multi-step syntheses from simple starting materials. nih.govrsc.org

Biocatalytic cascade reactions, where multiple enzymatic reactions are performed in a single pot, offer a highly efficient means of producing complex chiral molecules. researchgate.net These cascades are valued for their high atom economy and reduced environmental impact. acs.org They allow for the synthesis of enantiopure compounds like phenylethanolamines from readily available precursors. acs.orgresearchgate.net

L-phenylalanine, an inexpensive and renewable amino acid produced by fermentation, serves as a viable starting material for the synthesis of enantiopure 1,2-amino alcohols. acs.org Researchers have developed multienzyme pathways to convert L-phenylalanine into either 2-phenylglycinol or phenylethanolamine in enantiomerically pure forms. acs.org

Data sourced from a study on linear and divergent enzymatic cascades. acs.org

The enantioselective reduction of prochiral ketones is a well-established strategy for producing chiral alcohols. cuvillier.de This method can be applied to the synthesis of precursors for vicinal amino alcohols. For instance, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol can be synthesized from L-(R)-phenylacetylcarbinol. google.com The process involves the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions. google.com The resulting N-aralkylated intermediate is then debenzylated via catalytic reduction to yield the final product. google.com

Another approach starts with l-1-phenyl-1-hydroxy-2-propanone, which is first converted to its oxime derivative. google.com This oxime is then reduced using a catalyst composed of finely divided nickel and aluminum, yielding l-erythro-2-amino-1-phenyl-1-propanol with good diastereomeric purity. google.com

Table 2: Synthesis via Reduction of Phenylpropanone Derivatives

| Starting Material | Key Intermediate | Catalyst/Reagents | Final Product | Reference |

|---|---|---|---|---|

| l-1-phenyl-1-hydroxy-2-propanone | l-1-phenyl-1-hydroxy-2-propanone oxime | Nickel-aluminum alloy, NaOH | l-erythro-2-amino-1-phenyl-1-propanol | google.com |

Enzymatic amination offers a direct and highly stereoselective route to chiral amines and amino alcohols. nih.gov Amine dehydrogenases (AmDHs) and transaminases are key enzymes in these strategies. nih.govnih.gov AmDHs catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as the amino donor, which is advantageous due to the low cost of ammonia and the formation of water as the main byproduct. frontiersin.org Protein engineering has been employed to develop AmDH variants with improved activity and broader substrate scope, including the conversion of α-hydroxy ketones to (S)-configured vicinal amino alcohols with 99% ee. nih.gov

Transaminases catalyze the transfer of an amino group from a donor substrate to a prochiral ketone. nih.gov While often limited by unfavorable reaction equilibria, their high stereoselectivity makes them valuable for synthesizing chiral amines. nih.gov For example, engineered transaminases have been used for the asymmetric amination of various substituted acetophenones to produce the corresponding (R)-amines with excellent stereoselectivity. nih.gov

Table 3: Examples of Enzymatic Amination

| Enzyme Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Key Finding | Reference |

|---|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | α-hydroxy ketones | (S)-vicinal amino alcohols | 99% | Engineered variants show high activity and stereoselectivity. | nih.gov |

| Transaminase | 3,4-dimethoxyphenylacetone | (R)-3,4-dimethoxyamphetamine | >99% | Optimized conditions lead to high yield and ee. | nih.gov |

Kinetic resolution is a fundamental technique for separating enantiomers from a racemic mixture. wikipedia.org The method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org The maximum theoretical yield for the resolved product in a classic kinetic resolution is 50%. nih.govyoutube.com To overcome this limitation, dynamic kinetic resolution (DKR) processes have been developed, which combine kinetic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100%. nih.govrsc.org

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and amines due to their exceptional enantioselectivity. youtube.commdpi.com In a typical enzymatic kinetic resolution of a racemic alcohol, a lipase (B570770) is used to catalyze the acylation of one enantiomer preferentially, leaving the other enantiomer unreacted. youtube.com The resulting acylated product and the unreacted alcohol can then be separated.

For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, was achieved using lipase from Candida rugosa. mdpi.com The most effective system utilized isopropenyl acetate (B1210297) as the acylating agent in a two-phase medium of toluene (B28343) and an ionic liquid, resulting in the product with an enantiomeric excess (ee) of 96.2% and a high enantioselectivity value (E=67.5). mdpi.com

Dynamic kinetic resolution (DKR) offers a significant advantage by racemizing the starting material as the reaction proceeds, which can lead to a much higher yield of the desired enantiomer. youtube.com Chemoenzymatic DKR combines an enzyme for the resolution step and a chemical catalyst (often a metal complex) for the racemization. rsc.org

Table 4: Enzymatic Kinetic Resolution of a Vicinal Amino Alcohol Derivative

| Substrate | Enzyme | Acylating Agent | Reaction Medium | Product ee | Enantioselectivity (E) | Reference |

|---|

Kinetic Resolution Techniques

Selective Acylation in Kinetic Resolution Processes

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the enantiomers with a chiral catalyst or reagent. In the context of producing (1S,2S)-1-amino-1-phenylpropan-2-ol, selective acylation is a key strategy.

Enzyme-catalyzed kinetic resolution is a particularly effective method. Lipases are commonly employed enzymes for this purpose due to their ability to selectively acylate one enantiomer in a racemic mixture of amino alcohols. scielo.brepa.gov For instance, immobilized Candida antarctica lipase B has demonstrated high efficiency in catalyzing the esterification of various substrates. nih.gov In a typical process, a racemic mixture of 1-amino-1-phenylpropan-2-ol (B1590006) is reacted with an acyl donor in the presence of a lipase. scielo.br The enzyme will preferentially acylate one enantiomer, leaving the other, desired enantiomer unreacted. scielo.brnih.gov The resulting acylated product and the unreacted amino alcohol can then be separated based on their different chemical properties. nih.govunits.it The efficiency of this separation is often quantified by the enantiomeric excess (e.e.), which measures the purity of the desired enantiomer.

The choice of solvent, acylating agent, and temperature can significantly influence the selectivity and reaction rate. nih.gov For example, solvent-free systems have been developed to improve the efficiency and environmental footprint of the process. nih.gov

Table 1: Factors Influencing Lipase-Catalyzed Kinetic Resolution

| Parameter | Influence on the Process |

| Enzyme Source | Different lipases exhibit varying degrees of enantioselectivity and substrate specificity. nih.govnih.gov |

| Acyl Donor | The structure of the acylating agent can affect the reaction rate and selectivity. scielo.br |

| Solvent | The choice of solvent can impact enzyme activity and stability. nih.gov |

| Temperature | Temperature affects the rate of the enzymatic reaction. nih.gov |

Chemical Synthetic Routes for Stereoselective Preparation

In addition to resolution techniques, several chemical synthetic routes have been developed for the stereoselective preparation of this compound and its other stereoisomers. These methods often involve the use of chiral starting materials or catalysts to control the formation of the desired stereochemistry.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. brainly.comyoutube.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. brainly.com

A common strategy for synthesizing phenylpropanolamine isomers involves the catalytic hydrogenation of oxime precursors. google.com For example, 1-phenyl-2-propanone can be converted to its oxime, 1-phenyl-2-propanone oxime, which is then reduced to the corresponding amino alcohol. nih.govchemspider.com The stereochemical outcome of the reduction can be influenced by the choice of catalyst and reaction conditions. For instance, a process for preparing l-erythro-2-amino-1-phenyl-1-propanol involves the reduction of l-1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminum catalyst. google.com

The Neber rearrangement offers an alternative pathway, starting from an oxime derived from 1-phenyl-1-propanone to yield an α-aminoketone intermediate that can be further processed. nih.gov

Direct reductive amination of carbonyl compounds is another important route. brainly.comresearchgate.net For instance, (R)-(−)-1-hydroxy-1-phenyl-2-propanone, also known as (R)-phenylacetylcarbinol, can be subjected to reductive amination using ammonia and a Raney nickel catalyst to produce (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol. researchgate.netwikipedia.org (R)-Phenylacetylcarbinol itself can be produced via fermentation of benzaldehyde. nih.govresearchgate.netresearchgate.net The stereoselectivity of this amination can be controlled by using a primary aralkylamine, followed by catalytic reduction to remove the aralkyl group. google.com

Asymmetric synthesis aims to create a specific stereoisomer directly, often by using a starting material that is already chiral. wikipedia.orgmdpi.com This "chiral pool" approach is a powerful strategy in organic synthesis. wikipedia.orgmdpi.com

For the synthesis of this compound, chiral auxiliaries can be employed. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org For example, pseudoephedrine and its derivatives are effective chiral auxiliaries in asymmetric alkylation reactions. nih.govharvard.edu In a typical application, the chiral auxiliary is attached to a substrate, a stereoselective reaction is performed, and then the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com The synthesis of chiral 1,2-amino alcohols has been achieved with high yields and selectivities using arylglyoxals and a pseudoephedrine auxiliary. researchgate.netnih.gov

Achieving high diastereomeric and enantiomeric purity is crucial for the application of this compound. A combination of synthetic and purification techniques is often necessary.

Stereoselective synthesis methods, as described above, are the primary means of controlling the stereochemistry. However, these reactions may not always yield a single stereoisomer with 100% purity. Therefore, purification methods are often required to separate the desired isomer from any unwanted stereoisomers. nih.govnih.gov

Crystallization is a common method for separating diastereomers, as they have different physical properties. researchgate.net For enantiomers, which have identical physical properties in a non-chiral environment, chiral chromatography or resolution techniques are necessary. nih.govnih.govnih.gov Capillary electrophoresis using chiral selectors like cyclodextrins has proven effective for the separation of norephedrine (B3415761) enantiomers. nih.govnih.gov

Advanced Applications in Asymmetric Catalysis

(1S,2S)-1-amino-1-phenylpropan-2-ol as a Chiral Auxiliary

A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. This compound and its derivatives have proven to be effective chiral auxiliaries in a variety of reactions. sci-hub.se

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. When this process creates a new stereocenter, controlling the stereochemistry is crucial. This compound has been instrumental in achieving high levels of stereocontrol in several important carbon-carbon bond-forming reactions. sci-hub.se

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. Chiral auxiliaries are often employed to control the stereoselectivity of this reaction. blogspot.com In this context, derivatives of this compound can be converted into chiral oxazolidinones. These oxazolidinones, when attached to a carbonyl compound, direct the stereochemical course of the aldol reaction. nih.gov The formation of a specific enolate geometry, dictated by the chiral auxiliary, and the facial selectivity of the enolate's addition to an aldehyde are key to achieving high diastereoselectivity. blogspot.com

For instance, the use of a conformationally constrained oxazolidinone derived from a cyclic amino alcohol has demonstrated excellent diastereofacial selectivity (>99% de) in aldol reactions with various aldehydes. nih.gov The chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus leading to the formation of a single diastereomer. blogspot.comnih.gov

Table 1: Diastereoselective Aldol Reaction using a Chiral Oxazolidinone Auxiliary

| Aldehyde | Diastereomeric Excess (de) | Isolated Yield |

|---|---|---|

| Isobutyraldehyde | >99% | 78% |

| Benzaldehyde | >99% | 75% |

| Pivaldehyde | >99% | 70% |

| Acetaldehyde | >99% | 72% |

Data sourced from a study on a conformationally constrained oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, illustrating the high diastereoselectivity achievable with such auxiliaries. nih.gov

The Henry reaction, or nitroaldol reaction, is the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org This reaction is of significant synthetic utility as the products can be readily converted into other valuable compounds like β-amino alcohols and α-hydroxy ketones. wikipedia.orgresearchgate.net The asymmetric Henry reaction, catalyzed by chiral ligands, allows for the enantioselective synthesis of these important building blocks. sioc-journal.cn

This compound and its derivatives have been employed as chiral ligands in copper-catalyzed asymmetric Henry reactions. acs.orgmdpi.com For example, a novel chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex, derived from a thiophene-based diamine alcohol, has been shown to be an effective catalyst for the asymmetric Henry reaction of nitromethane (B149229) with various substituted aldehydes, yielding β-nitro alcohols with high enantioselectivities. mdpi.com The stereochemical outcome of the reaction is influenced by the chiral environment created by the ligand around the copper center. sioc-journal.cnmdpi.com

Table 2: Asymmetric Henry Reaction of Nitromethane with Aromatic Aldehydes Catalyzed by a Chiral Copper Complex

| Aldehyde | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| 2-Nitrobenzaldehyde | 87% | 90.4% |

| 4-Nitrobenzaldehyde | 92% | 88.2% |

| 4-Chlorobenzaldehyde | 85% | 85.7% |

| 4-Bromobenzaldehyde | 88% | 86.3% |

Results obtained using a chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex as the catalyst. mdpi.com

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of chiral secondary alcohols. scielo.br Due to the high reactivity of many organometallic reagents, achieving high stereoselectivity can be challenging. scielo.br Chiral amino alcohols, including this compound, and their derivatives have been successfully used as chiral ligands to control the stereochemistry of these additions. sci-hub.seua.es

These ligands can coordinate to the metal center of the organometallic reagent, creating a chiral complex that delivers the organic group to one face of the carbonyl compound with high selectivity. For example, N-sulfonylated amino alcohols have been used as catalysts for the asymmetric addition of aryltitanium reagents to aldehydes, affording chiral diarylmethanols in good yields and with excellent enantioselectivities. rsc.org The steric and electronic properties of the chiral ligand play a crucial role in determining the level of asymmetric induction. rsc.org

Table 3: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes Catalyzed by a Chiral Amino Alcohol

| Aldehyde | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Benzaldehyde | 94% | 75% |

| 4-Chlorobenzaldehyde | 92% | 78% |

| 2-Methoxybenzaldehyde | 90% | 72% |

| 1-Naphthaldehyde | 88% | 69% |

Data from a study using a chiral β-hydroxy-2-oxazoline derived from (-)-menthone (B42992) and an amino alcohol. scielo.br

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with multiple stereocenters. nih.gov Chiral auxiliaries can be used to control the stereochemical outcome of these reactions by influencing the approach of the dienophile to the diene. sci-hub.senih.gov

Acrylate esters of cis-1-arylsulfonamido-2-indanols, which can be considered derivatives of amino alcohols, have been shown to be effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov These auxiliaries lead to the formation of endo-adducts with high diastereoselectivity. nih.gov The chiral auxiliary effectively blocks one face of the dienophile, directing the cycloaddition to the opposite face. nih.gov

Stereocontrol in Carbon-Carbon Bond Forming Reactions

Design and Application of this compound Derivatives as Chiral Ligands

Beyond its use as a chiral auxiliary, this compound serves as a valuable building block for the synthesis of a diverse range of chiral ligands. uni-muenchen.dediva-portal.org These ligands are then used in combination with a metal to form a chiral catalyst for various asymmetric transformations. The modular nature of these amino alcohol-derived ligands allows for the fine-tuning of their steric and electronic properties to optimize the catalytic activity and stereoselectivity for a specific reaction. diva-portal.orgresearchgate.net

Derivatives of this compound have been incorporated into various ligand frameworks, including pyridyl alcohols, bipyridines, phosphinites, and phosphites. diva-portal.org For example, chiral pyridyl alcohol ligands synthesized from this amino alcohol have been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde. diva-portal.org The absolute configuration of the carbinol carbon in the ligand was found to determine the sense of asymmetric induction. diva-portal.org

Furthermore, chiral oxazoline (B21484) ligands, which can be synthesized from amino alcohols, are an important class of ligands for asymmetric catalysis due to their stability and ability to induce high stereoselectivity. acs.org These ligands have found applications in copper-catalyzed asymmetric allylic oxidation of olefins, providing chiral allylic esters in high yields and enantioselectivities. acs.org

The development of new chiral ligands based on the this compound scaffold continues to be an active area of research, with the aim of discovering more efficient and selective catalysts for a broader range of asymmetric reactions. uni-muenchen.deresearchgate.net

Metal-Catalyzed Asymmetric Transformations

Ligands derived from this compound have been successfully employed in a multitude of metal-catalyzed asymmetric transformations, demonstrating their broad utility and effectiveness in creating chiral centers with high fidelity.

Asymmetric Transfer Hydrogenation of Carbonyl Compounds

Asymmetric transfer hydrogenation (ATH) of carbonyl compounds represents a powerful and practical method for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. Ruthenium(II) and Rhodium(III) complexes bearing chiral ligands derived from (1S,2S)-norephedrine have emerged as highly effective catalysts for this transformation.

Novel unsymmetrical vicinal diamine ligands synthesized from (1S,2R)-norephedrine have been utilized in the ATH of aromatic alkyl ketones. rsc.orgrsc.org When combined with [Rh(Cp*)Cl₂]₂, these ligands catalyze the reduction of various ketones using sodium formate (B1220265) as the hydrogen source, affording chiral secondary alcohols with excellent conversions and enantioselectivities. rsc.org For instance, the reduction of acetophenone (B1666503) using a rhodium complex with a specific unsymmetrical vicinal diamine ligand (ligand 4 in the study) resulted in over 95% conversion and an enantiomeric excess (ee) of over 95%. rsc.org The enantioselectivity was found to be slightly higher in methanol (B129727) as a solvent compared to water. rsc.org

Dendritic catalysts incorporating (1S,2R)-norephedrine at their core have also been developed for the ATH of acetophenone. Ruthenium(II) complexes of these dendritic ligands have shown high catalytic activity and good enantioselectivity. For example, a second-generation dendritic catalyst (Ru-6) provided up to 90% yield and 93% ee in the transfer hydrogenation of acetophenone.

Furthermore, a "tethered" ruthenium(II) catalyst derived from (1R,2S)-norephedrine has been shown to be a robust and efficient single-reagent catalyst for the ATH of ketones. researchgate.net This catalyst, used in a formic acid/triethylamine mixture, can achieve quantitative conversion and enantiomeric excesses as high as 98% for the reduction of various ketones. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with (1S,2S)-Norephedrine-Derived Ligands

| Catalyst/Ligand System | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|

| [Rh(Cp*)Cl₂]₂ / Unsymmetrical Vicinal Diamine | Methanol | >95 | >95 | rsc.org |

| Ru-6 (Dendritic Catalyst) | i-PrOH | 90 | 93 | |

| "Tethered" Ru(II) Catalyst | HCOOH/NEt₃ | Quantitative | up to 98 | researchgate.net |

Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction for the enantioselective synthesis of a wide range of organic compounds. Chiral ligands derived from this compound have been instrumental in achieving high stereocontrol in these reactions.

Asymmetric Diels-Alder and Friedel-Crafts Reactions

The Diels-Alder and Friedel-Crafts reactions are powerful tools for the construction of cyclic and aromatic compounds, respectively. The use of chiral catalysts allows for the enantioselective synthesis of complex polycyclic and substituted aromatic structures.

Chiral ligands derived from amino alcohols play a crucial role in conferring stereoselectivity to these reactions. For example, a rhodium complex incorporating a ligand derived from a norephedrine-like structure has been shown to catalyze the Diels-Alder reaction between methacrolein (B123484) and cyclopentadiene, yielding the product with 62% ee and a high diastereomeric ratio (97.5:2.5 exo selectivity). acs.org In another instance, a ruthenium-catalyzed Diels-Alder reaction using a chiral ligand provided the product with 99% ee and 93% de (exo selectivity). acs.org

In the realm of asymmetric Friedel-Crafts reactions, dinuclear zinc catalytic systems with chiral ligands have been employed for the alkylation of indoles with ethyl glyoxylate (B1226380) imine. nih.gov These reactions proceed under mild conditions to afford 3-indolylglycine derivatives in moderate to excellent yields and with exceptional enantioselectivities, reaching over 99% ee in some cases. nih.gov The choice of solvent and the electronic properties of the indole (B1671886) substrate were found to significantly influence the reaction outcome. nih.gov

N-H Insertion Reactions

The insertion of carbenes into N-H bonds is a direct and atom-economical method for the formation of carbon-nitrogen bonds, leading to the synthesis of valuable amines. Achieving enantioselectivity in this transformation is a significant challenge that can be addressed by the use of chiral catalysts.

Palladium-catalyzed enantioselective carbene insertion into the N-H bonds of aromatic heterocycles, such as indoles and carbazoles, has been successfully achieved using chiral bis(oxazoline) ligands. sci-hub.st These ligands, which can be derived from amino alcohols, direct the stereochemical outcome of the reaction. For the reaction of carbazole (B46965) with α-aryl-α-diazoesters, the use of a palladium(II) precatalyst and (S,S)-iPr-PyBOX as the ligand resulted in the formation of the N-H insertion product in 99% yield and 97% ee. sci-hub.st This methodology provides a concise route to the core structure of bioactive carbazole derivatives. sci-hub.st

Hydroamination of Alkynes

The hydroamination of alkynes is an atom-efficient process for the synthesis of enamines and imines, which are versatile intermediates for the preparation of amines and other nitrogen-containing compounds. The development of asymmetric variants of this reaction is of great interest.

A notable example involves the use of the commercially available and recyclable (1S,2R)-N-pyrrolidinyl norephedrine (B3415761) as a ligand in a flow chemistry process for asymmetric propargylation, a reaction closely related to hydroamination. This process, which involves the addition of an allenyllithium intermediate to an imine, provides a homopropargyl β-amino alcohol with high regio- and diastereoselectivity (32:1) and in high yield. This highlights the potential of norephedrine-derived ligands in controlling the stereochemistry of reactions involving the formation of C-N bonds from unsaturated precursors.

Monophenylation of Meso-Diols

The enantioselective monophenylation of meso-diols is a desymmetrization reaction that provides access to valuable chiral building blocks. Copper(II) complexes with chiral ligands have been shown to be effective catalysts for this transformation.

Chiral pyridine (B92270) oxazoline ligands, which can be synthesized from amino alcohols such as this compound, have been investigated in the copper(II)-catalyzed asymmetric monophenylation of meso-1,2-diols using a phenylbismuth reagent. acs.org While the direct use of a (1S,2S)-norephedrine-derived ligand was not detailed, a study using a (S)-valinol-based ligand achieved a 50% ee for the monophenyl ether product. acs.org This demonstrates the principle and potential of using chiral amino alcohol-derived ligands to induce enantioselectivity in this type of reaction.

Ligand Design and Structural Modification for Enhanced Catalytic Performance

The quest for catalysts with superior activity and enantioselectivity has driven extensive research into the modification of the this compound backbone. These modifications aim to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the transition state of the catalyzed reaction and ultimately the stereochemical outcome.

Ephedrine-Based Catalysts and Derivatives

Ephedrine (B3423809) and its derivatives are a well-established class of chiral catalysts, particularly effective in asymmetric additions of organozinc reagents to aldehydes. nih.gov The core structure of this compound is central to the function of these catalysts.

Recent developments have focused on creating novel ephedrine-based catalysts to improve enantioselectivity. For instance, N-pyrrolidinyl norephedrine (NPNE), a derivative of the ephedrine family, has demonstrated high enantioselectivity in organozinc additions. mdpi.com Studies on the non-linear effects with NPNE have revealed that a non-enantiopure catalyst can sometimes be more enantioselective than its enantiopure counterpart, a phenomenon termed a "hyperpositive" non-linear effect. mdpi.com This has been rationalized by a model involving catalytically active monomeric and dimeric species. mdpi.com

Furthermore, substituted-benzyl-containing N-methyl-ephedrinium derivatives have been successfully employed as structure-directing agents in the synthesis of chiral zeolites. csic.es These materials have shown promise as heterogeneous asymmetric catalysts, achieving enantiomeric excesses of up to 60% in the ring-opening of trans-stilbene (B89595) oxide. csic.es The specific substituents on the benzyl (B1604629) ring have been found to influence the structure-directing ability and the resulting enantioselectivity of the zeolite catalyst. csic.es

Table 1: Performance of Ephedrine-Based Catalysts in Asymmetric Reactions

| Catalyst/Derivative | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Immobilised ephedrine on silica (B1680970) support | Asymmetric alkynylation | Aromatic aldehydes | Up to 92% | |

| N-Pyrrolidinyl norephedrine (NPNE) | Organozinc alkylation | Benzaldehyde | High enantiocontrol | mdpi.com |

| GTM-4 zeolite with o-methyl-benzyl derivative of ephedrine | Ring-opening of trans-stilbene oxide | trans-Stilbene oxide | 60% | csic.es |

Pyridine-Containing Ligands

The incorporation of a pyridine ring into ligands derived from this compound introduces a key structural and electronic element. Pyridine-containing ligands can act as bidentate or tridentate ligands, coordinating with metal centers through both the pyridine nitrogen and other heteroatoms in the ligand backbone. diva-portal.org This coordination plays a crucial role in the stereochemical control of the catalyzed reaction.

A modular approach has been utilized to synthesize a variety of chiral pyridyl alcohols and C2-symmetric 2,2'-bipyridines. diva-portal.org These ligands have been successfully applied in the enantioselective addition of diethylzinc to benzaldehyde, where the absolute configuration of the carbinol carbon atom was found to dictate the sense of asymmetric induction. diva-portal.org

The synthesis of these ligands often involves the coupling of halopyridines with chiral synthons derived from the chiral pool. diva-portal.org For example, C2-symmetric 2,2'-bipyridines have been prepared through nickel-mediated homocoupling of halopyridines that already possess the desired chirality. diva-portal.org

Immobilization on Nanomaterials for Heterogeneous Catalysis

To address challenges associated with catalyst recovery and reuse, researchers have focused on immobilizing this compound-based ligands onto solid supports, particularly nanomaterials. This strategy creates heterogeneous catalysts that can be easily separated from the reaction mixture, offering significant advantages in terms of cost-effectiveness and sustainability.

Magnetic nanoparticles have emerged as a particularly attractive support due to their superparamagnetic properties, allowing for simple magnetic separation. nih.govacs.org Several studies have reported the successful immobilization of ephedrine-based ligands onto core-shell Fe3O4@SiO2 nanoparticles. nih.govacs.org The silica shell not only protects the magnetic core from oxidation but also provides a surface rich in silanol (B1196071) groups for functionalization and catalyst anchoring. rsc.orgrsc.org

One approach involves the reaction of ephedrine with iodo-functionalized nanoparticles. nih.gov However, this particular strategy yielded poor results in the addition of diethylzinc to aldehydes. nih.govacs.org A more successful approach involved modifying the amino group of the ephedrine derivative for anchoring to the nanoparticle surface, leaving the crucial hydroxyl group free for catalysis. acs.org These nanocatalysts have shown reasonable activity in the Henry reaction. acs.org

Table 2: Immobilized this compound Based Catalysts

| Catalyst System | Support Material | Application | Key Findings | Reference |

| Ephedrine-based ligand | Magnetic Nanoparticles (Fe3O4@SiO2) | Addition of diethylzinc to aldehydes, Henry reaction | Ineffective for diethylzinc addition, reasonable results in Henry reaction. acs.org | nih.govacs.org |

| Linear β-amino alcohol ligand | Functionalized superparamagnetic core-shell magnetite-silica nanoparticles | Addition of dialkylzinc to aldehydes | Promising results with good recovery and reuse. rsc.org | rsc.org |

Organocatalytic Roles of this compound Scaffold

Beyond its use in metal-based catalysis, the this compound scaffold is a valuable component in the design of organocatalysts. Organocatalysis offers a metal-free alternative for asymmetric transformations, often utilizing robust and readily available small organic molecules. uea.ac.uk

The amino alcohol functionality of the this compound scaffold is key to its organocatalytic activity. For instance, derivatives of this scaffold have been incorporated into iminium salt catalysts for asymmetric epoxidation reactions. uea.ac.uk These catalysts have demonstrated the ability to induce high enantioselectivities in the epoxidation of various substrates. uea.ac.uk

Furthermore, the this compound framework has been utilized in the development of chiral phosphoric acids, which act as powerful Brønsted acid organocatalysts. These catalysts have been successfully employed in enantioselective vinylogous Mukaiyama-Mannich reactions, leading to the synthesis of γ-lactams with high diastereo- and enantioselectivities. ehu.es The chiral environment created by the organocatalyst directs the stereochemical outcome of the reaction, highlighting the versatility of the this compound scaffold in organocatalysis.

Mechanistic Insights and Theoretical Investigations

Non-Covalent Interactions in Stereoselective Catalysis

Non-covalent interactions are the cornerstone of stereoselective catalysis, dictating the three-dimensional arrangement of reactants and catalysts in the transition state, which in turn governs the stereochemical outcome of a reaction. In the context of catalysts and chiral auxiliaries derived from or incorporating (1S,2S)-1-amino-1-phenylpropan-2-ol, several key non-covalent forces are at play. These weak interactions, including hydrogen bonding and π-stacking, are critical in creating a specific chiral environment that favors the formation of one enantiomer over the other. nih.govresearchgate.net

Role of Hydrogen Bonding in Transition State Stabilization

Hydrogen bonding is a predominant non-covalent interaction that significantly influences the stability of transition states in reactions catalyzed by systems involving this compound. The presence of both amino (-NH2) and hydroxyl (-OH) groups allows for the formation of a network of hydrogen bonds. These interactions can pre-organize the substrate and catalyst into a well-defined geometry, lowering the activation energy for the desired stereochemical pathway. wuxiapptec.comutexas.edu For instance, the hydroxyl group can act as a hydrogen bond donor to an acceptor on the substrate, while the amino group can simultaneously interact with another functional group, creating a rigid, chiral pocket that directs the approach of reactants. wuxiapptec.com The strength of these hydrogen bonds, which can range from weak to moderate, is a critical factor in the efficiency of the catalytic cycle. utexas.edu

Significance of π-Stacking Interactions in Chiral Induction

The phenyl group in this compound introduces the possibility of π-stacking interactions, which are crucial for chiral induction, especially when the substrate also contains an aromatic ring. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic systems, help to orient the substrate within the catalyst's chiral environment. nih.gov The face-to-face or edge-to-face arrangement of the phenyl group of the catalyst and the aromatic moiety of the substrate in the transition state can create significant steric hindrance for one approach, thereby favoring the formation of a specific enantiomer. nih.gov The interplay between π-stacking and other non-covalent forces, like hydrogen bonding, often leads to a highly organized and selective transition state assembly. nih.govresearchgate.net

Influence of Chalcogen and Other Weak Non-Covalent Bonds

Beyond conventional hydrogen bonds and π-stacking, other weak non-covalent interactions, such as chalcogen bonding, can also play a role in the stereoselectivity of catalytic processes. researchgate.netsamipubco.com Chalcogen bonding involves the electrophilic region of a covalently bonded chalcogen atom (like sulfur or selenium) interacting with a nucleophile. samipubco.com In derivatives of this compound where a chalcogen-containing moiety is present, these interactions can contribute to the stabilization of specific transition states. researchgate.netresearchgate.net For example, a sulfur atom in a catalyst backbone could form a chalcogen bond with an oxygen or nitrogen atom of the substrate, further refining the conformational rigidity of the transition state complex. researchgate.netuzh.ch Although generally weaker than hydrogen bonds, the cumulative effect of these interactions can have a discernible impact on the enantioselectivity of a reaction. acs.org

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for gaining detailed insights into the mechanisms of stereoselective reactions. Molecular modeling allows for the visualization and energetic evaluation of transition states, intermediates, and the non-covalent interactions that define them. ethz.ch

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. tandfonline.com For catalytic systems involving this compound, DFT calculations can be employed to model the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. wuxiapptec.commountainscholar.org These studies can elucidate the step-by-step mechanism, revealing how the chiral catalyst directs the stereochemical outcome. By comparing the activation energies of the competing pathways leading to different stereoisomers, researchers can predict and rationalize the observed enantioselectivity. DFT calculations are particularly useful for understanding how non-covalent interactions, such as hydrogen bonds and π-stacking, contribute to the stabilization of the favored transition state. wuxiapptec.com

Prediction of Binding Affinities and Interaction Modes

Molecular modeling techniques, including molecular docking and other simulation methods, are utilized to predict how a substrate binds to a catalyst derived from this compound. tandfonline.com These methods can forecast the preferred binding orientation and calculate the binding affinity, providing a quantitative measure of the strength of the catalyst-substrate interaction. By systematically exploring different possible binding modes, computational models can identify the specific non-covalent interactions responsible for chiral recognition. This predictive capability is invaluable for the rational design of new, more effective catalysts, allowing for the in silico screening of various catalyst structures and substrates before their synthesis and experimental testing.

Elucidation of Catalytic Reaction Mechanisms

The catalytic cycle of reactions employing this compound-based catalysts often involves the formation of key intermediates that are responsible for the transfer of chirality to the substrate. Mechanistic studies, combining experimental evidence with computational modeling, have shed light on the intricate pathways of these reactions.

In oxidation reactions, particularly epoxidations, the involvement of metal-peroxo or hydroperoxo species is a recurring theme. While direct studies on this compound in this specific context are not extensively documented, analogies can be drawn from related bioinspired catalytic systems. For instance, in epoxidation reactions catalyzed by mononuclear manganese complexes with tetradentate aminopyridine ligands, two primary mechanisms have been proposed. One involves the Lewis acid activation of the oxidant by the manganese species. The second, and more relevant to peroxo-species, considers the transfer of an oxygen atom from a high-valent Mn(IV)=O or Mn(V)=O species.

However, evidence has also pointed towards the formation of a Mn(IV)(O)(OOH)⁺ complex, which is proposed to be the active species that transfers an oxygen atom from the coordinated hydrogen peroxide to the olefin. This suggests that the metal center activates the peroxide, making it a more potent oxidizing agent.

In a different catalytic system, the iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols has been proposed to proceed through an iodine peroxide intermediate. In this mechanism, the α-amino ketone radical is trapped by molecular oxygen and an iodine radical to form an iodine peroxide species. This intermediate then facilitates the subsequent coupling reaction. While not directly involving this compound, this highlights the feasibility of peroxo-species as key intermediates in oxidative transformations involving amino-functionalized compounds.

A general proposed mechanism for a metal-catalyzed reaction involving a peroxo-species derived from a ligand such as a derivative of this compound can be envisioned as follows:

Complex Formation: The chiral ligand, L* (derived from this compound), coordinates to a metal center (M).

Peroxide Activation: The metal-ligand complex, [M(L)], reacts with a peroxide source (e.g., H₂O₂ or an organic hydroperoxide) to form a metal-peroxo or metal-hydroperoxo intermediate, [M(L)(OOR)].

Substrate Binding: The substrate (S) coordinates to the metal center or interacts with the peroxo-species in the vicinity of the chiral ligand.

Oxygen Transfer: The activated oxygen atom is transferred from the peroxo-species to the substrate, forming the oxidized product (SO). The stereochemistry of this transfer is directed by the chiral environment created by the ligand.

Catalyst Regeneration: The resulting metal-oxo or metal-hydroxo species is regenerated to the active catalytic species, completing the cycle.

The specific nature of the peroxo-species (e.g., η¹-hydroperoxo, η²-peroxo, or a high-valent metal-oxo) and the intimate details of the oxygen transfer step are subjects of ongoing research and are likely to be highly dependent on the metal, the ligand structure, and the reaction conditions.

The enantioselectivity of a reaction catalyzed by a chiral catalyst, such as one derived from this compound, is determined by the difference in the activation energies of the diastereomeric transition states leading to the two possible enantiomeric products. Understanding the geometry and energetics of these transition states is therefore paramount.

In the context of asymmetric N-H insertion reactions, a working hypothesis has been proposed involving an eight-membered ring transition state. uni-koeln.de This model suggests that the chiral 2-aminoethanol scaffold, which is a core structural feature of this compound, plays a crucial role in organizing the reactants in a stereochemically defined manner within the transition state. uni-koeln.de The absolute configuration of the 2-amino-1-phenylethanol (B123470) structure has been shown to be the determining factor for the chirality of the product. uni-koeln.de

For the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, it has been demonstrated that the sense of asymmetric induction is determined by the absolute configuration of the carbinol carbon atom of the chiral pyridyl alcohol ligands. This underscores the critical role of the stereocenter bearing the hydroxyl group in dictating the facial selectivity of the attack on the prochiral substrate.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the structures of these transient states. For proline-catalyzed aldol (B89426) reactions, which share mechanistic features with reactions catalyzed by chiral amino alcohols, computational and experimental studies have established that the reaction proceeds through an enamine intermediate involving a single proline molecule. The transition state models for these reactions often invoke hydrogen bonding interactions that stabilize one diastereomeric transition state over the other.

A simplified representation of competing transition states in an asymmetric reaction catalyzed by a this compound derivative (L*) can be illustrated as follows:

Transition State leading to R-product (TS-R): Substrate + Catalyst (L) → [Substrate---L]‡R → R-Product

Transition State leading to S-product (TS-S): Substrate + Catalyst (L) → [Substrate---L]‡S → S-Product

The enantiomeric excess (ee) of the reaction is directly related to the difference in the free energies of activation (ΔΔG‡) between these two transition states:

ΔΔG‡ = ΔG‡S - ΔG‡R = -RT ln(kS/kR)

where kS and kR are the rate constants for the formation of the S and R enantiomers, respectively. A larger ΔΔG‡ results in a higher enantioselectivity. The role of the chiral catalyst is to maximize this energy difference by creating a highly organized and sterically demanding environment in the transition state, where one approach of the substrate is significantly more favored than the other.

Derivatization Strategies and Structure Performance Relationships

Synthetic Utility of Functional Group Modifications

The amino and hydroxyl groups of (1S,2S)-1-amino-1-phenylpropan-2-ol are primary sites for synthetic elaboration, allowing for the introduction of a wide range of substituents and the construction of novel molecular architectures.

Acylation and Alkylation of Amino and Hydroxyl Groups

The amino and hydroxyl moieties of this compound and its derivatives are readily susceptible to acylation and alkylation reactions. These modifications are fundamental in altering the steric and electronic properties of the parent molecule, thereby influencing its reactivity and stereodirecting ability in subsequent transformations.

Acylation, the introduction of an acyl group (R-C=O), is a common strategy to protect the amino or hydroxyl group, or to introduce a new functional handle. For instance, N-acylation of related amino alcohols can be achieved using various acylating agents, such as acid chlorides or anhydrides. Similarly, the hydroxyl group can be acylated to form esters.

Alkylation involves the introduction of an alkyl group. N-alkylation of the amino group can lead to the formation of secondary or tertiary amines, which can profoundly impact the compound's basicity and nucleophilicity. O-alkylation of the hydroxyl group yields ethers, altering the hydrogen-bonding capabilities of the molecule. These modifications are crucial in the synthesis of chiral ligands and auxiliaries, where fine-tuning of the steric and electronic environment around the chiral centers is essential for achieving high levels of stereocontrol. For example, N-alkylation of similar amino alcohol structures has been employed in the synthesis of ligands for asymmetric catalysis. diva-portal.org

The reactivity of these functional groups allows for the introduction of a variety of substituents, making them versatile for synthetic modifications. smolecule.com For example, a trifluoroacetyl group has been shown to be a suitable protecting group for the amino function in the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from a derivative of 2-amino-1-phenylpropan-1-ol. researchgate.net

Table 1: Examples of Acylation and Alkylation Reactions on Amino Alcohol Scaffolds

| Starting Material | Reagent | Reaction Type | Product | Reference |

| (1R,2R)-2-amino-1-phenylpropane-1,3-diol | DAST, DIEA | Fluorination | 3-fluorophenylalanine analogues | nih.gov |

| ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol | Mesyl chloride, NaN3 | Mesylation, Azide substitution | ψ-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane | researchgate.net |

| 4-(aminopiperidin-1-yl)-3-phenylpropan-2-ol | K2CO3, Acetonitrile | N-alkylation | N-alkylated piperidine (B6355638) derivative | nih.gov |

| (S)-(-)-α-methylbenzylamine | HBTU | Amide coupling | Amide derivative | nih.gov |

This table is generated based on derivatization examples of similar amino alcohol structures and is for illustrative purposes.

Construction of Novel Chiral Scaffolds from the Core Compound

The this compound framework serves as a foundational building block for the synthesis of more complex chiral scaffolds. Its inherent stereochemistry can be transferred to new stereocenters, enabling the construction of a variety of chiral ligands, auxiliaries, and biologically active molecules.

One common strategy involves the use of the amino alcohol to create chiral oxazolines, which are privileged ligands in asymmetric catalysis. The condensation of the amino alcohol with an appropriate carboxylic acid derivative leads to the formation of a chiral oxazoline (B21484) ring, where the stereocenters of the original amino alcohol are preserved. These oxazoline ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions.

Furthermore, the amino and hydroxyl groups can be used as anchor points to build larger, more elaborate structures. For instance, they can be incorporated into macrocyclic frameworks or used to link multiple chiral units together, leading to the formation of C2-symmetric ligands. diva-portal.org These complex chiral scaffolds often exhibit enhanced stereodirecting capabilities due to their well-defined three-dimensional structures. The synthesis of novel GPR88 agonists has been achieved using a reversed amide scaffold derived from a similar chiral building block. nih.gov

The versatility of this compound as a chiral synthon is further highlighted by its use in the synthesis of vicinal diamines. Through a series of functional group transformations, including the conversion of the hydroxyl group into an amino group, the core amino alcohol structure can be elaborated into a chiral 1,2-diamine. These diamines are valuable ligands for transition metal catalysts and are also found in various biologically active compounds.

Correlations Between Structural Variations and Stereocontrol in Synthesis

The modifications made to the this compound scaffold have a direct and predictable impact on its ability to control the stereochemical outcome of a reaction. Understanding these structure-performance relationships is crucial for the rational design of effective chiral auxiliaries and ligands.

Impact of Substituent Electronic and Steric Properties

The electronic and steric properties of the substituents introduced onto the amino and hydroxyl groups play a pivotal role in determining the degree and sense of stereochemical induction.

Electronic Effects: The electronic nature of a substituent can influence the acidity or basicity of the functional groups, as well as the electron density at the stereogenic centers. For example, the introduction of an electron-withdrawing group, such as a trifluoroacetyl group, on the nitrogen atom can decrease its basicity and alter its coordinating ability with metal catalysts. researchgate.net This can lead to changes in the transition state geometry of a catalyzed reaction, thereby affecting the stereochemical outcome. Conversely, electron-donating groups can increase the electron density and nucleophilicity of the amino group.

Steric Effects: The size and bulkiness of the substituents create steric hindrance that can effectively shield one face of the molecule, directing an incoming reagent to the less hindered face. This principle is fundamental to asymmetric synthesis. By systematically varying the size of the alkyl or acyl groups on the amino and hydroxyl functions, the steric environment around the chiral core can be fine-tuned to maximize stereoselectivity. For instance, in the design of chiral ligands, bulky substituents are often incorporated to create a well-defined chiral pocket around the metal center, which is essential for enforcing a specific stereochemical pathway. The synthesis of novel GPR88 agonists demonstrated that steric bulk at certain positions could influence agonist activity. nih.gov

Table 2: Influence of Substituent Properties on a Representative Asymmetric Reaction

| Ligand Substituent (R) | Electronic Property | Steric Bulk | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Methyl | Electron-donating | Small | Moderate | Moderate |

| Isopropyl | Electron-donating | Medium | High | High |

| tert-Butyl | Electron-donating | Large | Very High | Very High |

| Phenyl | Electron-withdrawing (inductive), π-system | Medium | High | Good |

| Trifluoromethyl | Strongly electron-withdrawing | Small | Varies | Varies |

This table provides a generalized representation of trends observed in asymmetric synthesis and is for illustrative purposes.

Stereochemical Influence of Vicinal Chiral Centers

The presence of two adjacent (vicinal) chiral centers at the C1 and C2 positions of the this compound backbone creates a fixed and well-defined stereochemical relationship between the amino and hydroxyl groups. This relative stereochemistry is crucial in dictating the conformational preferences of the molecule and its derivatives.

In the context of asymmetric catalysis, when this molecule is used as a chiral ligand, the vicinal stereocenters pre-organize the coordinating atoms (nitrogen and oxygen) in a specific spatial arrangement. This pre-organization minimizes the entropic penalty upon coordination to a metal center and helps to create a rigid and predictable chiral environment. The resulting metal complex can then effectively discriminate between the two prochiral faces of a substrate, leading to high levels of enantioselectivity.

The cooperative effect of the two chiral centers often leads to a higher degree of stereocontrol than what would be achieved with a ligand containing only a single stereocenter. This phenomenon, known as "matched" stereochemistry, is a powerful tool in asymmetric synthesis. Conversely, if the stereocenters were arranged in a "mismatched" fashion, they might work against each other, leading to lower stereoselectivity. The stereochemical outcome of reactions can be influenced by π-stacking interactions controlled by the chiral scaffold. mdpi.com

Analytical Methodologies in Research on 1s,2s 1 Amino 1 Phenylpropan 2 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of (1S,2S)-1-amino-1-phenylpropan-2-ol, providing detailed information about its molecular structure and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of norephedrine (B3415761) hydrochloride in D₂O, the protons of the phenyl group appear as multiplets in the aromatic region (around 7.46-7.51 ppm). chemicalbook.com The methine proton adjacent to the hydroxyl group and the methine proton adjacent to the amino group resonate at distinct chemical shifts, approximately 5.007 ppm and 3.722 ppm, respectively. The methyl group protons appear as a doublet around 1.221 ppm. chemicalbook.com These chemical shifts can be influenced by the solvent and the presence of other functional groups. pdx.edunetlify.app

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For DL-Norephedrine hydrochloride, the phenyl carbons show signals at approximately 139.29, 129.71, 129.44, and 127.20 ppm. The carbon bearing the hydroxyl group resonates around 73.72 ppm, the carbon with the amino group at about 53.07 ppm, and the methyl carbon at approximately 13.26 ppm. chemicalbook.com

NMR is also pivotal in mechanistic studies, for instance, in monitoring the progress of syntheses that produce this compound. By analyzing the spectra of reaction aliquots over time, researchers can identify intermediates, determine reaction kinetics, and elucidate the stereochemical outcome of the reaction. unodc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Norephedrine Hydrochloride

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.46 - 7.51 | 127.20, 129.44, 129.71, 139.29 |

| CH-OH | 5.007 | 73.72 |

| CH-NH₂ | 3.722 | 53.07 |

| CH₃ | 1.221 | 13.26 |

| Data sourced from a ¹H NMR spectrum at 400 MHz in D₂O. chemicalbook.com |

UV-Visible Spectroscopy in Reaction Monitoring

UV-Visible spectroscopy is a valuable technique for monitoring reactions involving this compound, particularly those that involve changes in conjugation or the concentration of chromophoric species. The phenyl group in the molecule gives rise to characteristic UV absorption maxima. For norepinephrine, a related compound, these maxima are observed at approximately 200 nm, 228 nm, and 280 nm. sielc.com The UV spectrum of norephedrine is expected to be similar, with absorption in the range of 100 nm to 400 nm. researchgate.net

The intensity of the UV absorption is directly proportional to the concentration of the analyte, a principle that is exploited in reaction monitoring. For instance, in syntheses where this compound is a product, the increase in absorbance at a specific wavelength can be used to track the reaction's progress. It's important to note that the pH of the solution can affect the UV-Vis spectrum. sielc.com In some cases, UV spectroscopy can be used in conjunction with chiral selectors, like cyclodextrins, to analyze the enantiomeric composition of norephedrine. nih.gov While not as structurally informative as NMR, its simplicity and real-time capabilities make UV-Vis spectroscopy a useful tool for kinetic studies and process control.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, crucially, the enantiomeric excess of this compound, given its chiral nature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. uma.estsijournals.com

Various CSPs have been successfully employed for the separation of norephedrine enantiomers. For instance, a Chiral-CD column with a mobile phase of ammonium (B1175870) formate (B1220265) and a methanol (B129727):acetonitrile mixture has been used to achieve enantiomeric separation. e-nps.or.kr Another method employed a Chiral pack AD-H column with a mobile phase of heptane, ethanol, and diethylamine. tsijournals.com The choice of the CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. tsijournals.com

The detector most commonly used in conjunction with HPLC for this analysis is a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 210 nm. e-nps.or.kr The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. HPLC methods have been developed for the analysis of norephedrine in various matrices, including pharmaceutical preparations. e-nps.or.krgoogle.com

Table 2: Example of Chiral HPLC Method for Norephedrine Enantiomers

| Parameter | Condition |

| Column | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm) |

| Mobile Phase | 2 mM ammonium formate (pH 3.7) and methanol:acetonitrile (70:30, v/v) |

| Elution | Isocratic (97% A and 3% B) |

| Flow Rate | 0.2 mL/min |

| Detection | DAD at 210 nm |

| Column Temperature | 23 °C |

| Data from a study on the enantiomeric separation of ephedra alkaloids. e-nps.or.kr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering both high separation efficiency and definitive identification. Due to the polarity and low volatility of the amino alcohol, derivatization is often necessary prior to GC analysis. faa.govscielo.br

Common derivatizing agents include ethyl chloroformate, N,O-bis(trimethylsilyl)acetamide (BSA), and various fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA). faa.govasianpubs.orgresearchgate.net The choice of derivatizing agent can influence the chromatographic separation and the mass spectral fragmentation pattern. For instance, N,O-di-trifluoroacetyl (TFA) derivatization has been used for the simultaneous identification of norephedrine stereoisomers. oup.com

The gas chromatograph separates the derivatized analyte from other components of the mixture, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification. asianpubs.orgoup.com GC-MS is widely used for product analysis in synthetic chemistry and for the detection of norephedrine in various samples. faa.govscielo.br

Table 3: GC-MS Derivatization Agents for Norephedrine Analysis

| Derivatizing Agent | Abbreviation | Reference |

| Ethyl Chloroformate | ECF | asianpubs.org |

| N,O-bis(trimethylsilyl)acetamide | BSA | faa.gov |

| Heptafluorobutyric anhydride | HFBA | faa.govresearchgate.net |

| (-)-α-methoxy-α-trifluoromethylphenylacetic acid | MTPA | faa.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | scielo.br |

| N-methyl-bis-trifluoracetamide | MBTFA | scielo.br |

| N-(trifluoroacetyl)-prolyl chloride | l-TPC | faa.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral centers.

The crystal structure of norephedrine reveals the spatial arrangement of the phenyl, amino, and hydroxyl groups, as well as the conformation of the propanol (B110389) backbone. This information is invaluable for understanding the molecule's physical properties and its interactions with other molecules, such as in enzyme active sites or on the surface of a chiral stationary phase. While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural data is unparalleled in its detail and accuracy.

Q & A

Q. What in vitro models best characterize its blood-brain barrier (BBB) permeability for CNS drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.